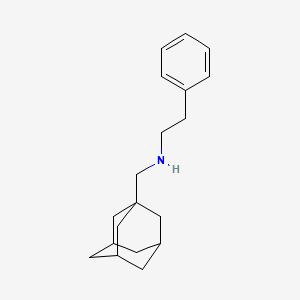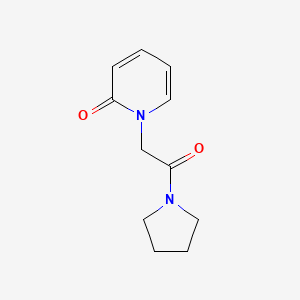
N-(1-adamantylmethyl)-2-phenylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantylmethyl)-2-phenylethanamine, also known as A2, is a chemical compound that belongs to the class of stimulants. It was first synthesized in the 1970s and has been the subject of scientific research ever since. A2 has shown potential in various applications, including as a potential treatment for attention-deficit/hyperactivity disorder (ADHD) and as a tool for studying the dopamine system in the brain.
Mecanismo De Acción
N-(1-adamantylmethyl)-2-phenylethanamine works by increasing the release of dopamine in the brain. Dopamine is a neurotransmitter that is involved in reward, motivation, and pleasure. N-(1-adamantylmethyl)-2-phenylethanamine binds to the dopamine transporter, which is responsible for reuptake of dopamine from the synapse back into the presynaptic neuron. By binding to the transporter, N-(1-adamantylmethyl)-2-phenylethanamine prevents the reuptake of dopamine and increases its concentration in the synapse, leading to increased dopamine signaling.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-2-phenylethanamine has been shown to increase locomotor activity in rodents, which is a common measure of stimulant activity. It has also been shown to increase heart rate and blood pressure in humans, which are common physiological effects of stimulants. N-(1-adamantylmethyl)-2-phenylethanamine has been shown to have a lower abuse potential than other stimulants, such as cocaine and amphetamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-adamantylmethyl)-2-phenylethanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity and yield. It has a lower abuse potential than other stimulants, making it safer to handle in the lab. However, N-(1-adamantylmethyl)-2-phenylethanamine has limitations in terms of its selectivity for the dopamine transporter. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(1-adamantylmethyl)-2-phenylethanamine. One potential direction is to study its potential as a treatment for ADHD. Another direction is to further investigate its mechanism of action and its effects on the dopamine system in the brain. Additionally, researchers could explore the use of N-(1-adamantylmethyl)-2-phenylethanamine as a tool for studying other neurological disorders, such as addiction and depression. Overall, N-(1-adamantylmethyl)-2-phenylethanamine has shown promise in various applications and is a compound of interest for future research.
Métodos De Síntesis
N-(1-adamantylmethyl)-2-phenylethanamine can be synthesized using a variety of methods, including the reductive amination of 1-adamantanecarboxaldehyde with 2-phenylethylamine. This method yields N-(1-adamantylmethyl)-2-phenylethanamine with high purity and yield, making it a popular choice for researchers.
Aplicaciones Científicas De Investigación
N-(1-adamantylmethyl)-2-phenylethanamine has been studied for its potential use as a treatment for ADHD. It has been shown to increase dopamine release in the brain, which is thought to be a key mechanism of action for ADHD medications. N-(1-adamantylmethyl)-2-phenylethanamine has also been used as a tool for studying the dopamine system in the brain, which is involved in reward, motivation, and addiction.
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N/c1-2-4-15(5-3-1)6-7-20-14-19-11-16-8-17(12-19)10-18(9-16)13-19/h1-5,16-18,20H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPSZUCIOPHDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7499537.png)
![N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7499543.png)




![N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7499586.png)

![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B7499596.png)

![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7499612.png)

![7-(3-chloro-4-ethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7499623.png)